Copper oleate

Catalog No.
S1503555
CAS No.
1120-44-1
M.F
C18H34CuO2
M. Wt
346.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Copper oleate

CAS Number

1120-44-1

Product Name

Copper oleate

IUPAC Name

copper;(Z)-octadec-9-enoic acid

Molecular Formula

C18H34CuO2

Molecular Weight

346.0 g/mol

InChI

InChI=1S/C18H34O2.Cu/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h9-10H,2-8,11-17H2,1H3,(H,19,20);/b10-9-;

InChI Key

XVBODFCHDIQCGK-KVVVOXFISA-N

SMILES

CCCCCCCCC=CCCCCCCCC(=O)[O-].CCCCCCCCC=CCCCCCCCC(=O)[O-].[Cu+2]

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)O.[Cu]

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)O.[Cu]

Antibacterial and Antifungal Properties

Copper oleate has been explored for its potential as an antibacterial and antifungal agent. Studies have shown it to be effective against a range of bacterial and fungal strains, including some that are resistant to common antibiotics and fungicides [, ]. This research suggests that copper oleate could be a valuable addition to the fight against antimicrobial resistance.

Drug Delivery Systems

Due to its ability to form self-assembling structures, copper oleate is being investigated as a potential component of drug delivery systems. These systems could be used to deliver drugs to specific cells or tissues, improving their efficacy and reducing side effects [].

Other Potential Applications

Copper oleate is also being explored for a variety of other potential applications, including:

  • Lubricant: Due to its lubricating properties, copper oleate may be useful as a lubricant in various industrial applications [].
  • Fungicide: Copper oleate has been shown to exhibit antifungal activity, suggesting its potential use as a fungicide in agriculture [].
  • Imaging: Research suggests that copper oleate nanoparticles can be used for photoacoustic imaging, a technique used to visualize biological tissues [].

Copper oleate is a copper-based compound formed through the reaction of copper ions with oleic acid, characterized by its blue-green solid appearance. Its chemical formula is C18H34CuO2\text{C}_{18}\text{H}_{34}\text{CuO}_{2} and it has a molecular weight of approximately 346.01 g/mol. This compound is notable for its stability and ability to form complexes with various molecules, which makes it valuable in numerous applications, including catalysis, antimicrobial agents, and material science .

The specific mechanism of action of copper oleate depends on the context of its use. In its fungicidal and insecticidal roles, copper oleate disrupts the cell membrane of target organisms, leading to leakage of cellular contents and ultimately cell death []. Additionally, copper ions can interact with essential enzymes within the organism, further inhibiting its growth and survival.

  • Oxidation: Copper oleate can be oxidized to form copper oxide species. Common oxidizing agents include hydrogen peroxide and oxygen.
  • Reduction: It can be reduced to produce metallic copper nanoparticles, typically using reducing agents like sodium borohydride or hydrazine.
  • Substitution: The oleate ligand can be substituted by other ligands under certain conditions .

Major Products Formed

  • From Oxidation: Copper oxide species.
  • From Reduction: Metallic copper nanoparticles.
  • From Substitution: Modified copper complexes with different ligands.

Copper oleate exhibits notable biological activity, particularly in targeting microbial and tumor cells. It primarily acts through the generation of free radicals that increase oxidative stress within these cells. This mechanism can disrupt cellular functions and promote cell death, making copper oleate a potential candidate for antimicrobial and anticancer therapies. Additionally, studies have indicated its effectiveness against certain pathogens, demonstrating its utility as an antimicrobial agent .

Copper oleate can be synthesized through several methods:

  • Precipitation Reaction:
    • Mix copper sulfate solution with sodium oleate in water.
    • The reaction typically occurs at elevated temperatures with continuous stirring, resulting in the precipitation of copper oleate.
  • Chemical Reduction Method:
    • Dissolve copper chloride in water and oleic acid in acetone.
    • Combine the two solutions and add a reducing agent such as sodium formaldehyde sulfoxylate to facilitate the formation of copper oleate .

Example Procedure

  • Dissolve 2.5 g of copper sulfate in 100 ml of water.
  • Heat the solution to 70-80°C while stirring.
  • Add 2.5 g of sodium oleate and stir for 30 minutes until a dark green precipitate forms.
  • Filter the precipitate, wash it with water, and dry it in a vacuum oven at 60°C.

Studies on the interactions of copper oleate have shown that it can effectively bind to various biomolecules due to its ability to form complexes with amino acids containing specific residues. This property allows it to influence biochemical pathways significantly, particularly those related to oxidative stress responses in microbial cells .

Copper oleate shares similarities with other copper salts but has distinct properties that enhance its versatility:

Compound NameChemical FormulaUnique Features
Copper glycolateC4H8CuO2\text{C}_{4}\text{H}_{8}\text{CuO}_{2}Used primarily as a food preservative
Copper lactateC6H10CuO3\text{C}_{6}\text{H}_{10}\text{CuO}_{3}Commonly used in food applications
Copper acetateC4H6CuO2\text{C}_{4}\text{H}_{6}\text{CuO}_{2}Widely used as a reagent in organic synthesis
Copper stearateC18H36CuO2\text{C}_{18}\text{H}_{36}\text{CuO}_{2}Often used as a lubricant and stabilizer

Copper oleate's unique combination of stability, solubility characteristics (slightly soluble in ethanol), and biological activity distinguishes it from these similar compounds, making it particularly useful in both industrial and medical applications .

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

345.185477 g/mol

Monoisotopic Mass

345.185477 g/mol

Heavy Atom Count

21

UNII

KT1O45G674

GHS Hazard Statements

Aggregated GHS information provided by 3 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H411 (100%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

1120-44-1

Wikipedia

Copper oleate

General Manufacturing Information

9-Octadecenoic acid (9Z)-, copper salt (1:?): ACTIVE

Dates

Modify: 2023-08-15

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